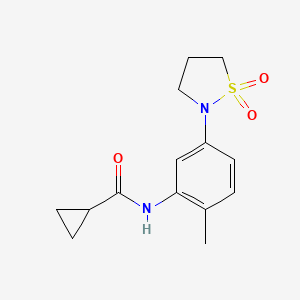

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide

Beschreibung

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide core linked to a substituted phenyl ring bearing a 1,1-dioxidoisothiazolidine moiety.

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-3-6-12(16-7-2-8-20(16,18)19)9-13(10)15-14(17)11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLDGPVUZRQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and a base under controlled conditions.

Introduction of the cyclopropanecarboxamide group: This step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as temperature and solvent choice.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Wissenschaftliche Forschungsanwendungen

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole-Based Analogs

Several structurally related compounds from the Experimental Medicine curriculum (Evidences 1–3) share the cyclopropanecarboxamide motif but differ in core heterocycles and substituents:

| Compound ID | Structure | Key Substituents | Molecular Weight (g/mol) | Synthesis Yield |

|---|---|---|---|---|

| Target | N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide | Isothiazolidine dioxide, methyl | ~350–400 (estimated) | Not reported |

| Compound 32 | 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide | Thiazole, 4-methoxybenzoyl | ~539 (calculated) | 38% |

| Compound 50 | 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide | Thiazole, 3-fluorobenzoyl | ~523 (calculated) | 27% |

Key Observations :

- Structural Differences : The target compound replaces the thiazole ring (in Compounds 32 and 50) with an isothiazolidine dioxide group. This substitution introduces a sulfone moiety, which may enhance polarity and hydrogen-bonding capacity compared to the sulfur-containing thiazole .

- Synthesis Complexity : The target’s isothiazolidine dioxide group likely requires specialized oxidation steps (e.g., sulfonation), whereas thiazole analogs are synthesized via HATU-mediated coupling and thiourea cyclization .

- Yield Trends : Lower yields in Compound 50 (27%) vs. Compound 32 (38%) suggest electron-withdrawing fluorine substituents may hinder reactivity during amide coupling .

Pesticidal Amide Analogs

lists pesticidal compounds with amide backbones but distinct substituents:

| Compound | Structure | Key Features | Application |

|---|---|---|---|

| Propanil | N-(3,4-dichlorophenyl)propanamide | Dichlorophenyl, propanamide | Herbicide |

| Iprodione metabolite | N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide | Imidazolidine dione, dichlorophenyl | Fungicide metabolite |

| Target Compound | N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide | Cyclopropane, isothiazolidine dioxide | Unknown (potential agrochemical) |

Key Observations :

- Functional Group Similarities : The target shares the amide bond with pesticidal compounds, a common feature in agrochemicals due to stability and bioavailability.

- Divergent Core Structures : Unlike propanil (simple arylpropanamide) or iprodione metabolites (imidazolidine dione), the target’s isothiazolidine dioxide and cyclopropane groups suggest unique mechanisms of action, possibly targeting enzymes or receptors sensitive to strained rings or sulfones .

Research Implications and Limitations

- Pharmacological Potential: The isothiazolidine dioxide group in the target compound may confer enhanced binding to sulfhydryl-containing enzymes (e.g., cysteine proteases) compared to thiazole analogs .

- Data Gaps : Direct data on the target’s bioactivity, solubility, and metabolic stability are absent in the provided evidence. Comparative studies with Compounds 32 and 50 could clarify the impact of the isothiazolidine vs. thiazole cores.

- Synthetic Challenges : The target’s synthesis likely demands precise control over sulfone formation, as over-oxidation or side reactions could reduce yields .

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Cyclin-dependent kinase 2 (CDK2). This enzyme plays a critical role in cell cycle regulation, making this compound a candidate for further research in cancer therapeutics and other diseases associated with cell proliferation.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Isothiazolidine ring : Provides specific reactivity and biological interactions.

- Cyclopropanecarboxamide moiety : Contributes to the compound's pharmacological properties.

- Methylphenyl substitution : Influences the compound's interaction with biological targets.

Target Enzyme

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . Inhibition of CDK2 disrupts normal cell cycle progression, which can potentially lead to apoptosis in cancer cells.

Mode of Action

The compound acts by:

- Inhibiting CDK2 activity : This results in the arrest of the cell cycle at the G1/S transition, thereby preventing further cellular division.

- Impacting biochemical pathways : By targeting CDK2, the compound may influence various signaling pathways involved in cell growth and survival.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : How well the compound is absorbed into the bloodstream.

- Distribution : The extent to which it disperses throughout the body.

- Metabolism : How it is broken down by the body, particularly by liver enzymes.

- Excretion : The rate at which it is eliminated from the body.

Biological Activities

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds targeting CDK2 can exhibit significant anticancer effects. For instance:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to decreased viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Target |

|---|---|---|---|

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide | Structure | Anticancer, Antimicrobial | CDK2 |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide | Similar | Anticancer | CDK2 |

| Other Isothiazolidine Derivatives | Varies | Varies | Various |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide to enhance its efficacy and reduce potential side effects. For instance:

- Synthesis and Evaluation : A study evaluated various derivatives for their CDK inhibition potency and found that modifications to the phenyl group significantly affected activity levels.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating tumors, showing promising results in tumor regression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidin-2-yl moiety. A common approach includes coupling 5-amino-2-methylphenyl intermediates with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Subsequent oxidation of the isothiazolidine ring using hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide group. Key factors include temperature control to prevent side reactions (e.g., over-oxidation) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (δ ~1.0–2.0 ppm for protons) and aromatic substitution patterns.

- IR Spectroscopy : Detects the carbonyl (C=O) stretch (~1650–1700 cm) and sulfone (S=O) vibrations (~1150–1300 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) and identifies byproducts .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design in biological assays?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aromatic and cyclopropane groups. Aqueous solubility is limited (<1 mg/mL), necessitating DMSO stock solutions for in vitro assays. Solubility can be estimated via logP calculations (predicted ~2.5–3.5 using software like MarvinSketch). For in vivo studies, formulations with surfactants (e.g., Tween-80) or cyclodextrins are recommended .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane ring formation during synthesis to minimize byproducts?

- Methodology :

- Reagent Selection : Use cyclopropanecarbonyl chloride with slow addition to avoid exothermic side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Temperature Control : Maintain reaction temperatures below 10°C during coupling.

- Byproduct Analysis : Monitor via TLC or HPLC; common byproducts include unreacted amine or hydrolyzed carbonyl derivatives .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites influencing in vivo outcomes.

- Dose-Response Calibration : Adjust dosing regimens to account for differences in compound clearance rates .

Q. How should contradictory results from enzyme inhibition assays be analyzed to determine the compound's mechanism of action?

- Methodology :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Cross-Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Structural Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes like COX-2 or VEGFR .

Q. What computational methods aid in predicting the binding affinity of this compound with target proteins?

- Methodology :

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time.

- QSAR Modeling : Corrogate substituent effects (e.g., sulfone group electronegativity) with bioactivity data.

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.